2-[(Piperazin-1-yl)methyl]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSBILFYXUYRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083300-35-9 | |
| Record name | 2-[(piperazin-1-yl)methyl]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preclinical Pharmacological Investigations of 2 Piperazin 1 Yl Methyl Pyrazine
In Vitro Biological Activity Profiling and Mechanistic Elucidation
The in vitro evaluation of 2-[(Piperazin-1-yl)methyl]pyrazine involves a series of assays to determine its binding affinity for, and functional activity at, key biological targets known to be modulated by piperazine-containing molecules. This profiling is crucial for understanding its potential therapeutic applications and mechanism of action at a molecular level.
Receptor Binding and Functional Assays for this compound
The piperazine (B1678402) scaffold is a well-established pharmacophore found in numerous centrally active agents, prized for its ability to interact with a variety of G-protein coupled receptors (GPCRs). Research into compounds structurally related to this compound has revealed significant activity at serotonin (B10506), dopamine (B1211576), and adrenergic receptors.
Serotonin Receptor (5-HT) Ligand Binding Studies (e.g., 5-HT1A, 5-HT2A, 5-HT4)
The interaction of piperazine derivatives with serotonin (5-HT) receptors is a primary area of investigation, given the role of these receptors in mood, cognition, and psychosis. The N-arylpiperazine moiety, in particular, is known to confer high affinity for various 5-HT receptor subtypes.
Studies on compounds analogous to this compound demonstrate a strong propensity for binding to 5-HT1A and 5-HT2A receptors. For instance, certain 1,2,4-trisubstituted piperazine derivatives show high affinity for both 5-HT1A and 5-HT2A receptors, with some exhibiting properties of partial agonism at postsynaptic 5-HT1A receptors. The nature of the substituent on the piperazine ring significantly influences this binding affinity. While many piperazine-based compounds are potent 5-HT ligands, specific binding data for this compound is not extensively detailed in the reviewed literature. However, the broader class of 1-arylpiperazines consistently demonstrates high affinity for serotonin receptors. Some compounds have also been investigated for their activity at the 5-HT4 receptor, which is involved in gastrointestinal motility and cognitive function.
Dopamine Receptor (D1, D2, D3) Affinities and Subtype Selectivity
Dopamine receptors are critical targets for antipsychotic and neurological medications. The D2-like receptor family, which includes D2 and D3 subtypes, is of particular interest due to the high sequence homology between them, making the development of subtype-selective ligands a significant challenge.
Research on N-phenylpiperazine analogs indicates that this class of compounds can bind with high affinity to the D3 dopamine receptor, often showing selectivity over the D2 subtype. For example, certain N-alkylated 1-(2-methyoxyphenyl)piperazines have shown subnanomolar affinity for the D3 receptor with significant selectivity over the D2 receptor. The structural features of the piperazine derivative, including the aryl moiety and the linker, are crucial for determining both affinity and selectivity. While D1 receptor affinity has been evaluated for some piperazine series, the primary focus has been on the D2/D3 subtypes. The specific binding profile of this compound at dopamine receptor subtypes is not explicitly documented in the available literature, but the activity of related compounds suggests this is a probable area of interaction.
Adrenergic Receptor (alpha-1) Interactions
Arylpiperazine derivatives are one of the most extensively studied classes of molecules that demonstrate significant affinity for alpha-1 (α1) adrenergic receptors. These receptors are involved in processes such as the regulation of blood pressure, and their blockade is a therapeutic strategy for hypertension and benign prostatic hyperplasia.
Studies on various 2-substituted arylpiperazine compounds have reported α1-adrenergic affinities in the nanomolar range. For example, a series of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed α1-adrenergic affinity ranging from 22 nM to 250 nM. The structural properties of the molecule are key determinants for this affinity. Although direct data for this compound is sparse, the established pharmacology of the arylpiperazine class strongly suggests potential interactions with α1-adrenergic receptors.
Glucocorticoid Receptor Ligand Activity
Based on the reviewed scientific literature, there is no available information regarding the in vitro biological activity or binding affinity of this compound or closely related piperazine-pyrazine analogs for the glucocorticoid receptor. This area remains uncharacterized.
Enzyme Inhibition and Activation Studies of this compound
Beyond receptor binding, piperazine-containing compounds have been investigated for their ability to modulate enzyme activity. A key area of interest has been the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like serotonin and dopamine.
Specifically, derivatives of 1-(2-pyrimidin-2-yl)piperazine, which are structurally related to this compound, have been synthesized and screened for their inhibitory effects on MAO-A and MAO-B. Certain compounds in this class have demonstrated selective inhibitory activity against MAO-A, with IC50 values in the micromolar range. This suggests a potential role for such compounds in modulating monoamine levels, an action relevant to the treatment of depression. The specific inhibitory or activatory profile of this compound on MAO or other enzymes has not been reported.
The chemical compound this compound and its derivatives have been the subject of various preclinical pharmacological investigations to determine their potential therapeutic activities. These studies have explored the compound's effects on a range of biological targets and cellular processes.
Enzyme and Protein Modulation by this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of several key enzymes and proteins involved in various physiological and pathological processes.
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme that plays a crucial role in the hexosamine biosynthesis pathway, which is essential for the formation of UDP-N-acetyl-D-glucosamine. nih.govnih.gov This end product is a vital precursor for the biosynthesis of amino sugar-containing macromolecules. nih.gov As this pathway is critical for the viability of many microorganisms, its inhibition is a target for antimicrobial agents. nih.gov While direct studies on this compound's effect on GlcN-6-P synthase are not extensively detailed, the broader class of pyrazine (B50134) and piperazine derivatives has been investigated for antimicrobial properties, suggesting a potential, yet unconfirmed, link to the inhibition of essential microbial enzymes like GlcN-6-P synthase.
Protein tyrosine phosphatases (PTPs), such as SHP2, are critical signaling molecules that regulate a variety of cellular processes, including cell growth, differentiation, and metabolism. The modulation of these enzymes is a key area of interest in drug discovery. While specific data on the direct modulation of SHP2 by this compound is limited, the study of piperazine-containing compounds as modulators of protein phosphatases is an active area of research.
Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostanoids, key mediators of inflammation. nih.gov COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced during inflammation. nih.govnih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research into pyrazine and pyridazine (B1198779) derivatives has shown potential for COX-2 inhibitory activity. nih.gov While specific inhibitory concentrations for this compound are not provided, the structural class is recognized for its potential to interact with these isozymes.
Autotaxin (ATX) is a secreted enzyme that produces the bioactive signaling lipid lysophosphatidic acid (LPA). nih.govmdpi.com The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation and migration, making it a significant drug target. nih.govnih.gov LPA is produced through the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by ATX. mdpi.com The inhibition of ATX is a promising strategy for conditions like idiopathic pulmonary fibrosis. nih.gov Although direct inhibitory data for this compound against ATX is not available, the broader family of piperazine-containing molecules is being explored for this therapeutic target.
Cellular Modulatory Effects of this compound
The effects of this compound and its derivatives have been studied at the cellular level, revealing their potential to influence cell growth and microbial viability.
Derivatives of this compound have been investigated for their antiproliferative effects against various human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated. nih.gov Compounds such as 6d, 6e, and 6i from this series demonstrated notable activity against several cell lines, excluding K562. nih.gov Another study on imidazo[1,2-a]pyrazine (B1224502) derivatives showed that compounds SCA41 and SCA44 inhibited the growth of the Dami cell line in a dose-dependent manner. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (6d, 6e, 6i) | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562. | nih.gov |
The piperazine scaffold is a component of many compounds with antimicrobial properties. Studies on disubstituted piperazines have revealed antibacterial and antifungal activities. nih.gov For example, certain synthesized compounds were found to be more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity was also noted, with Trichoderma viride being particularly sensitive. nih.gov In the realm of antiviral research, pyrazine-based conjugates have shown promising activity against SARS-CoV-2. nih.gov Furthermore, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C virus (HCV) by blocking its entry into host cells. nih.gov Another study synthesized 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) and demonstrated its antimicrobial activity against Staphylococcus strains, with one of its mechanisms being the inhibition of DNA gyrase. nih.govmdpi.comnih.gov
Table 2: Antimicrobial Spectrum of Piperazine and Pyrazine Derivatives
| Compound/Derivative Class | Microbial Target | Key Findings | Reference |
|---|---|---|---|
| Disubstituted piperazines | Bacteria (e.g., MRSA), Fungi (e.g., Trichoderma viride) | More potent than ampicillin against MRSA; effective against sensitive fungi. | nih.gov |
| Pyrazine-triazole conjugates | Virus (SARS-CoV-2) | Significant potency and selectivity index compared to reference drug. | nih.gov |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Virus (Hepatitis C Virus) | Potent inhibition of HCV entry. | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Bacteria (Staphylococcus strains) | Antimicrobial activity through inhibition of DNA gyrase. | nih.govmdpi.comnih.gov |
Cellular Modulatory Effects of this compound
Oxidative Stress Modulation through Free Radical Scavenging Activity
The modulation of oxidative stress is a critical area of investigation in pharmacology, as an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses is implicated in a wide range of diseases. mdpi.com Some piperazine derivatives have been studied for their potential to mitigate oxidative stress by scavenging free radicals. nih.govresearchgate.netresearchgate.net
The antioxidant activity of chemical compounds can be assessed through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.
For instance, in a study evaluating a series of 1-aryl/aralkyl piperazine derivatives, some compounds demonstrated notable DPPH radical scavenging activity. nih.gov For example, compound 3c in that study exhibited the highest antioxidant activity with an IC50 value of 189.42 μmol/L. nih.gov Similarly, another study on pyrazine-2-carboxylic acid derivatives of piperazines found that compound P10 showed good antioxidant activity in both ABTS and DPPH assays. researchgate.net
It is important to note that the specific compound, this compound, has not been explicitly detailed in the provided search results regarding its free radical scavenging activity. However, the research on structurally related piperazine and pyrazine derivatives provides a basis for understanding the potential antioxidant properties of this class of compounds. The presence of the piperazine and pyrazine rings may contribute to the molecule's ability to interact with and neutralize free radicals.
In Vitro Metabolic Stability Assays for this compound
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. springernature.com These assays typically utilize liver microsomes or hepatocytes to assess the rate at which a compound is metabolized. springernature.com
Microsomal Stability Studies (e.g., Human Liver Microsomes)
Microsomal stability assays, particularly with human liver microsomes (HLM), are a standard method to evaluate the intrinsic clearance of a compound. nih.govrsc.org The half-life (t1/2) of a compound in the presence of microsomes is a key parameter determined in these studies. nih.govrsc.org
A study on a series of piperazin-1-ylpyridazines highlighted the importance of the chemical structure on metabolic stability. nih.govrsc.org For instance, one compound in the series was found to be rapidly metabolized in both mouse and human liver microsomes, with a half-life of approximately 2-3 minutes. nih.govrsc.org Interestingly, replacing the pyridazine ring with a pyrazine ring in a related chemical series led to an eight-fold decrease in metabolic stability, indicating that the pyrazine moiety can influence metabolic pathways. nih.gov This suggests that this compound might also be subject to significant microsomal metabolism.
Another study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives found that the most promising compound, A20, was stable in human liver microsomes, highlighting that structural modifications can significantly improve metabolic stability. nih.gov
In Vivo Preclinical Pharmacodynamic Investigations of this compound
Selection and Characterization of Relevant Animal Models for Compound Evaluation
The selection of appropriate animal models is fundamental for the in vivo evaluation of a new chemical entity. The choice of model depends on the intended therapeutic target and the pharmacological properties of the compound. For compounds with potential central nervous system activity, a variety of behavioral models in rodents, such as mice and rats, are commonly employed. nih.gov
For instance, to evaluate the anxiolytic-like and antidepressant-like activities of a novel piperazine derivative, male Swiss mice were used in behavioral tests like the elevated plus-maze and the forced swimming test. nih.gov These models are well-established for screening compounds with potential effects on anxiety and depression.
In the context of metabolic studies, rats are often used. For example, metabolic studies of various pyrazine derivatives were conducted in rats to investigate their excretion and metabolic pathways. nih.gov For evaluating the in vivo efficacy of compounds targeting specific receptors, such as the VEGFR-2 inhibitor BMS-540215, human tumor xenograft models in mice have been utilized. nih.gov
Given the potential for this compound to have central nervous system effects, as suggested by its structural similarity to other psychoactive piperazine derivatives, rodent models of anxiety, depression, or other relevant neurological disorders would be appropriate for its in vivo pharmacodynamic evaluation. Furthermore, given the importance of metabolic stability, in vivo pharmacokinetic studies in species like rats would be essential to complement the in vitro findings. nih.gov
Rodent Models (e.g., Mice, Rats) for Neurobehavioral Assessments
No specific studies utilizing rodent models such as mice or rats for the neurobehavioral assessment of this compound have been identified in the current body of scientific literature.
Humanized Animal Models for Extrapolating Metabolic Pathways
There is no available information on the use of humanized animal models to investigate and extrapolate the metabolic pathways of this compound. General information on humanized mouse models highlights their utility in predicting human drug metabolism by replacing murine P450 genes with their human counterparts. nih.govnih.gov These models are designed to provide a more accurate reflection of human phase 1 drug metabolism. nih.gov However, no studies have been published that apply this methodology to this compound.
Behavioral Phenotyping in Preclinical Animal Models
Assessment of Central Nervous System (CNS) Activity and Behavioral Endpoints
Specific data from behavioral phenotyping studies to assess the central nervous system activity and behavioral endpoints of this compound in preclinical animal models are not available.
Evaluation of Modulatory Effects on Inflammatory Responses
There are no published studies that evaluate the modulatory effects of this compound on inflammatory responses. While other piperazine derivatives have been investigated for their anti-inflammatory potential, this information is not applicable to the subject of this article. nih.govtbzmed.ac.irresearchgate.net
Pharmacokinetic (PK) Analysis in Preclinical Animal Models
Absorption and Distribution in Various Biological Tissues
No pharmacokinetic data, including studies on the absorption and distribution of this compound in various biological tissues of preclinical animal models, are available in the current literature.
Metabolic Pathways and Metabolite Profiling in Vivo
There is no available data from in vivo preclinical studies to characterize the metabolic pathways of this compound. Information regarding the enzymes involved in its biotransformation and the chemical structures of its metabolites has not been documented in the accessible scientific literature.
Excretion Routes and Clearance Mechanisms
Similarly, information regarding the excretion routes and clearance mechanisms for this compound is not available. Preclinical studies detailing the proportion of the compound and its potential metabolites eliminated through renal or fecal pathways, and the mechanisms governing its clearance from the body, have not been reported.
Target Identification and Validation for 2 Piperazin 1 Yl Methyl Pyrazine
Methodologies for Identifying Molecular Targets
The initial phase of understanding the mechanism of action for a compound like 2-[(Piperazin-1-yl)methyl]pyrazine involves a multi-pronged approach to identify its potential molecular targets. This process is crucial as it forms the foundation for all subsequent preclinical and clinical development. drugtargetreview.com A variety of methods, from broad, genome-wide screens to more focused proteomic and transcriptomic analyses, are utilized to generate hypotheses about how the compound exerts its effects at a molecular level. drugtargetreview.com
Functional genomics provides powerful tools to link the function of specific genes to a compound's activity. nih.govbiospace.com These methods are instrumental in identifying genes that, when altered, modify the cellular response to a compound, thereby suggesting that the protein products of these genes may be direct targets or key components of the targeted pathway. nih.gov
For this compound, a chemical-genetic screen could be performed. In such a screen, a library of cells, each with a known genetic perturbation (like a gene knockout or knockdown), would be treated with the compound. The sensitivity or resistance of each cell line to the compound would then be measured. For instance, if a cell line with a knockout of a specific kinase shows increased resistance to this compound, it would imply that this kinase might be the direct target of the compound.
Genome-Wide Association Studies (GWAS) could also be employed, albeit more indirectly. By analyzing genetic variations within a population and correlating them with differential responses to this compound (in a cellular or, hypothetically, a clinical context), specific genes or genetic loci associated with the compound's efficacy or mechanism could be identified.
Hypothetical Data from a Functional Genomics Screen for this compound:
| Gene Knockout | Cell Viability with Compound (%) | Implication |
| Gene A | 5% | Potential Target |
| Gene B | 85% | Resistance-conferring, potential target |
| Gene C | 52% | No significant effect |
| Wild-Type Control | 50% | Baseline |
Proteomics and transcriptomics offer a snapshot of the cellular state at the protein and RNA level, respectively, following treatment with a compound. scitechnol.comfrontiersin.org These techniques are invaluable for identifying changes in protein or gene expression that are a direct or indirect consequence of the compound's activity. scitechnol.comfrontiersin.org
In a hypothetical study of this compound, a proteomics approach, such as mass spectrometry-based proteome profiling, could be used to compare the protein expression profiles of cells treated with the compound versus untreated cells. scitechnol.comdavuniversity.org Differentially expressed proteins could be potential targets or part of the signaling pathway affected by the compound. scitechnol.com Similarly, transcriptomics, using techniques like RNA-sequencing, can reveal which genes are up- or down-regulated upon compound treatment, providing clues about its mechanism of action. frontiersin.orgfrontiersin.org For instance, if treatment with this compound consistently leads to the upregulation of genes involved in a particular signaling pathway, it would suggest that the compound modulates that pathway. frontiersin.org
Hypothetical Transcriptomics Data for this compound Treatment:
| Gene | Fold Change in Expression | Associated Pathway |
| Gene X | +3.5 | Cell Cycle Regulation |
| Gene Y | -2.8 | Apoptosis |
| Gene Z | +1.2 | Metabolic Process |
Bioinformatics plays a crucial role in making sense of the vast datasets generated by genomic, proteomic, and transcriptomic studies. youtube.comnih.gov By integrating these different data types, bioinformatics tools can help to build a more complete picture of a compound's effects and generate more robust target hypotheses. nih.gov
Methodologies for Validating Molecular Targets
Once a list of potential molecular targets for this compound has been generated, the next critical step is to validate these targets. numberanalytics.com Target validation aims to provide definitive evidence that a specific molecular target is responsible for the compound's observed effects. numberanalytics.comselectscience.net
Genetic validation techniques are a cornerstone of target validation. selectscience.netbiocompare.com These methods involve directly manipulating the expression of the proposed target gene to see if it recapitulates the effects of the compound.
CRISPR-Cas9 technology has revolutionized this process by allowing for precise and efficient gene editing. biocompare.comresearchgate.net To validate a hypothesized target for this compound, one could use CRISPR to create a knockout of the target gene in a relevant cell line. researchgate.netcriver.com If the knockout cells no longer respond to the compound, it provides strong evidence that the gene product is indeed the target. Conversely, CRISPR-mediated activation (CRISPRa) or interference (CRISPRi) can be used to modulate the expression of the target gene, which should mimic the effects of the compound. biocompare.com
Hypothetical CRISPR Validation Results for this compound:
| Cell Line | Treatment | Observed Phenotype | Conclusion |
| Wild-Type | Compound | Cell Cycle Arrest | Compound induces arrest |
| Target Gene Knockout | Compound | No Cell Cycle Arrest | Target is necessary for compound effect |
| Wild-Type | No Treatment | Normal Cell Cycle | Baseline |
Pharmacological validation involves using other chemical tools, such as selective modulators, to confirm the role of a hypothesized target. nih.gov A selective receptor modulator is a type of drug that has different effects in different tissues, potentially acting as an agonist in some while being an antagonist in others. wikipedia.org
If a known selective modulator (agonist or antagonist) for the hypothesized target of this compound exists, it can be used to see if it produces similar or opposing effects to the compound. If a selective antagonist for the target blocks the effects of this compound, it strongly supports the hypothesis that the compound acts through that target. Furthermore, if this compound is found to be a selective modulator itself, this would have significant implications for its therapeutic potential, as it might offer a more targeted and nuanced effect compared to a simple agonist or antagonist. nih.govwikipedia.org
Lack of Publicly Available Research Data for this compound Precludes Detailed Analysis of Target Validation
Extensive searches of scientific databases and publicly available literature have revealed a significant lack of specific research data on the chemical compound this compound. While the broader classes of piperazine (B1678402) and pyrazine (B50134) derivatives are known for their diverse biological activities and are frequently studied in medicinal chemistry, detailed experimental findings for this particular compound are not available in the public domain.
The initial request for an article focusing on the target identification and validation of this compound, with specific sections on in vitro and in vivo model validation, could not be fulfilled due to the absence of relevant scientific studies. The requested content, including detailed research findings and data tables on advanced cell-based systems, organoids, and animal models, is contingent on the existence of such research, which appears to be non-existent or not publicly disclosed.
The pyrazine moiety is a component of various biologically active compounds with a wide range of applications, including anticancer and anti-inflammatory agents. Similarly, the piperazine ring is a common scaffold in drug discovery. However, the specific combination in this compound has not been the subject of published research that would allow for a detailed discussion of its target validation.
Searches for in vitro studies on specific cell lines or in vivo studies in animal models for this compound did not yield any results. General reviews of pyrazine derivatives mention various experimental models used for other compounds within this class, such as the use of HCT116 and MCF-7 cell lines for anticancer screening or xenograft tumor models for in vivo efficacy studies of other, unrelated pyrazine compounds. However, no such data could be found for the specific compound .
Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Methyl Pyrazine Analogues
Impact of Substituents on Ligand-Receptor Binding Affinity and Selectivity
The affinity and selectivity of 2-[(piperazin-1-yl)methyl]pyrazine analogues for specific receptors are profoundly influenced by the nature and position of substituents on both the piperazine (B1678402) and pyrazine (B50134) rings, as well as the linker connecting them.
Studies on a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown that a piperazine linker is preferred over a piperidine (B6355638) linker for high affinity at the human A2A adenosine (B11128) receptor (hA2A AR). mdpi.com The substitution on the N-4 position of the piperazine ring is a key determinant of binding affinity. For instance, while phenyl and benzyl (B1604629) groups are well-tolerated, increasing the length of an alkyl chain (e.g., a phenylethyl group) or adding substituents to the phenyl ring can lead to a decrease in binding activity. mdpi.com Conversely, introducing an ethylamine (B1201723) chain at this position can enhance hA2A AR affinity. mdpi.com
The core heterocyclic system attached to the piperazine is also crucial. In one study, replacing a piperazine ring with a piperidine ring in a series of histamine (B1213489) H3 receptor (H3R) ligands dramatically decreased affinity for the sigma-1 receptor (σ1R) while largely maintaining affinity for H3R, highlighting the piperidine core as a key element for dual H3/σ1 receptor activity. nih.gov For piperazinylimidazo[1,2-a]pyrazines, the unsubstituted parent compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be highly selective for the α2-adrenergic receptor over the α1-receptor. benthamdirect.com However, modifications to this core, such as methyl substitutions on the imidazo[1,2-a]pyrazine (B1224502) ring, generally reduced α2 binding affinity. nih.gov
The nature of the substituent on the piperazine ring also dictates selectivity. In a series of pyridyl-piperazinyl-piperidine derivatives targeting the CXCR3 chemokine receptor, a 2'(S)-ethylpiperazine moiety was identified as a critical substitution for achieving high receptor affinity. nih.gov Similarly, for ligands targeting sigma-receptors, the presence of an additional phenyl residue on the N-4 substituent of the piperazine ring was found to be favorable for high σ1-receptor affinity. nih.gov
| Compound/Analogue Type | Receptor Target | Key Substituent Effects on Binding Affinity & Selectivity | Reference |
| Thiazolo[5,4-d]pyrimidine Analogues | hA2A Adenosine Receptor | Piperazine linker preferred over piperidine. mdpi.com Ethylamine chain on piperazine enhances affinity. mdpi.com | mdpi.com |
| Piperazinyl/Piperidinyl Derivatives | Histamine H3 / Sigma-1 Receptors | Piperidine core crucial for high σ1R affinity; piperazine substitution reduces σ1R affinity significantly. nih.gov | nih.gov |
| Piperazinylimidazo[1,2-a]pyrazines | α-Adrenergic Receptors | Unsubstituted version is highly selective for α2 receptor. benthamdirect.com Methyl substitution on the core reduces α2 affinity. nih.gov | benthamdirect.comnih.gov |
| Pyridyl-piperazinyl-piperidine Derivatives | CXCR3 Chemokine Receptor | 2'(S)-ethylpiperazine moiety leads to high affinity (IC50 = 0.2 nM). nih.gov | nih.gov |
| (Piperazin-2-yl)methanol Derivatives | Sigma-1 Receptor | p-Methoxybenzyl substituent on N-4 of piperazine results in high affinity (Ki=12.4 nM) and selectivity. nih.gov | nih.gov |
Influence of Structural Modifications on Enzyme Inhibition Profiles
Structural modifications of the this compound scaffold are pivotal in determining the potency and selectivity of enzyme inhibition. Research has demonstrated that altering substituents can dramatically impact a compound's ability to inhibit key enzymes involved in various disease pathways.
In the context of cancer therapy, derivatives of a thieno[3,2-d]pyrimidine (B1254671) core have been studied as PI3Kδ inhibitors. A detailed SAR study revealed that incorporating a piperazinone moiety at the 6-position of the thieno[3,2-d]pyrimidine core resulted in more potent and selective PI3Kδ inhibitors compared to their piperazine counterparts. nih.gov This modification led to the discovery of inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines. nih.gov
Similarly, piperazine derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. One study synthesized a series of nitrophenylpiperazine derivatives and found that a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring exhibited the most significant tyrosinase inhibitory effect, acting as a mixed-type inhibitor. nih.gov Another study on piperazine derivatives identified compounds bearing a 1,2,4-triazole (B32235) nucleus as potent tyrosinase inhibitors. researchgate.net
Furthermore, piperazine-based semicarbazone derivatives have shown potent inhibitory activity against urease, an enzyme crucial for the survival of certain pathogenic bacteria. benthamdirect.com All synthesized compounds in this series displayed significantly higher urease inhibition activity than the standard references, thiourea (B124793) and hydroxyurea. benthamdirect.com
| Compound Series | Target Enzyme | Key Structural Modifications for Enhanced Inhibition | IC50 / Ki Values | Reference |
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Replacement of piperazine with piperazinone at the 6-position of the core. | Potent inhibition (specific values not detailed in abstract). | nih.gov |
| Nitrophenylpiperazine Derivatives | Tyrosinase | Indole moiety at the N-1 position of the piperazine ring. | IC50 = 72.55 μM | nih.gov |
| Piperazine-Triazole Derivatives | Tyrosinase | Incorporation of a 1,2,4-triazole nucleus. | IC50 = 30.7 ± 0.2 µM; Ki = 9.54 µM | researchgate.net |
| Piperazine-based Semicarbazones | Urease | Semicarbazone functional group. | IC50 range = 3.95–6.62 μM | benthamdirect.com |
Correlation of Molecular Features with Cellular Modulatory Effects and Biological Outcomes
For example, SAR studies on piperazinone-containing thieno[3,2-d]pyrimidines, which are potent PI3Kδ inhibitors, have demonstrated comparable or superior antiproliferative activity against a panel of non-Hodgkin lymphoma (NHL) cell lines when compared to the approved drug idelalisib. nih.gov In another example, modifications of natural products with a piperazine moiety have yielded compounds with significant antitumor activities. Investigations revealed that for certain derivatives, 4-fluorobenzyl and piperazine moieties are the crucial functional groups for anticancer activity. nih.gov Replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) in some series led to a marked decrease in activity, underscoring the importance of the piperazine scaffold. nih.govtandfonline.com Some of these compounds were found to inhibit cancer cell colony formation, arrest the cell cycle at the G2/M phase, and induce DNA damage. nih.gov
Beyond cancer, structural modifications have been linked to other therapeutic effects. A series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were evaluated for their ability to lower blood glucose. The 2-methyl, 3-methyl, and 5-methyl substituted analogues displayed high affinity for the alpha 2 receptor and were potent hypoglycemic agents in insulin-resistant mice. nih.gov This demonstrates a clear link between specific alkyl substitutions on the heterocyclic core and a desirable metabolic outcome.
The piperazine ring itself is often considered a "privileged structure" in drug discovery because it can improve the pharmacokinetic properties of a molecule, such as water solubility, which is crucial for bioavailability. tandfonline.comnih.gov This fundamental characteristic, combined with the specific biological effects imparted by various substituents, makes this class of compounds a versatile template for drug design. researchgate.netindexcopernicus.com
Computational Approaches to SAR Elucidation (e.g., QSAR, 3D-QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding and predicting the biological activity of this compound analogues. These approaches build mathematical models that correlate the chemical structures of compounds with their activities, providing insights that guide the rational design of new molecules.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various piperazine-containing series. For instance, a 3D-QSAR/CoMSIA study on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) yielded a robustly validated model. mdpi.com The contour maps generated from this model provided crucial information about the steric, electrostatic, and hydrophobic fields, which was then used to design new compounds with high predicted inhibitory activity. mdpi.comnih.gov
Similarly, 3D-QSAR and molecular docking have been used to analyze (4-piperidinyl)-piperazines as inhibitors of Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. researchgate.net The CoMFA and CoMSIA models showed excellent predictive capabilities, and the insights from the models, combined with docking studies, helped to rationalize the structure-activity relationships. researchgate.net QSAR modeling has also been applied to piperazine derivatives targeting the mTORC1 protein, where electronic, topological, and physicochemical descriptors were correlated with inhibitory activity to design new potential anticancer agents. mdpi.com
These computational techniques allow researchers to:
Identify key structural features (steric, electronic, hydrophobic) that govern biological activity. nih.gov
Predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comsemanticscholar.org
Understand the binding modes of ligands within their target receptors or enzyme active sites through molecular docking simulations. nih.govresearchgate.net
Rationalize observed differences in affinity and selectivity among a series of analogues. nih.gov
By integrating these in silico methods with experimental synthesis and biological testing, the process of drug discovery and optimization for piperazine-based compounds is significantly accelerated and refined. nih.govbiointerfaceresearch.com
Computational Chemistry and Cheminformatics for 2 Piperazin 1 Yl Methyl Pyrazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, which in turn dictates the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net
For 2-[(Piperazin-1-yl)methyl]pyrazine, quantum chemical calculations can elucidate several key features. The distribution of electron density, for instance, reveals the locations of electron-rich and electron-poor regions. The nitrogen atoms in both the pyrazine (B50134) and piperazine (B1678402) rings are expected to be electron-rich, making them potential sites for hydrogen bonding and coordination with metallic catalysts. mdpi.com The pyrazine ring, being an aromatic system, has a delocalized π-electron system that contributes to its stability and influences its interaction with biological targets. researchgate.net
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. kastamonu.edu.tr A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, these calculations can predict its susceptibility to oxidation or reduction and its potential to participate in charge-transfer interactions.
Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with its biological target, highlighting regions that are likely to engage in electrostatic interactions or hydrogen bonding. johnshopkins.edu
Table 1: Calculated Electronic Properties of Pyrazine Derivatives (Illustrative) Note: This table presents illustrative data for pyrazine derivatives to demonstrate the type of information obtained from quantum chemical calculations, as specific data for this compound is not readily available in the literature.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyrazine | -9.8 | -0.5 | 9.3 | 0.0 |
| 2-Methylpyrazine | -9.6 | -0.4 | 9.2 | 0.7 |
| 2-Aminopyrazine | -9.1 | -0.2 | 8.9 | 1.5 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of ligand-target interactions over time. researchgate.net For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for understanding its conformational preferences in different environments, such as in aqueous solution or when bound to a protein. nih.govresearchgate.net
The piperazine ring can exist in various conformations, including chair, boat, and twist-boat forms. The conformational flexibility of this ring can be critical for its biological activity, as it may need to adopt a specific conformation to fit into the binding site of a target protein. nih.gov MD simulations can predict the relative energies of these conformers and the barriers to their interconversion, providing insights into the molecule's dynamic behavior. nih.gov
Pharmacophore Modeling and Virtual Screening for Analogue Discovery
Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. youtube.com A pharmacophore model for a series of active compounds, including this compound, would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. researchgate.net This process, known as virtual screening, allows for the rapid identification of potential new analogues of this compound with similar biological activity. nih.govresearchgate.net These "hits" can then be acquired or synthesized and subjected to experimental testing, significantly accelerating the process of lead discovery. researchgate.net
For example, a pharmacophore model for a target inhibited by this compound might include a hydrogen bond acceptor feature on one of the pyrazine nitrogens, a hydrogen bond donor on the piperazine NH group, and a hydrophobic feature corresponding to the pyrazine ring. Virtual screening using this model could identify other compounds with a similar spatial arrangement of these features, even if their underlying chemical scaffolds are different. nih.gov
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (in silico)
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. johnshopkins.edunih.gov
For this compound, various ADME properties can be predicted using computational models. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of compounds with experimentally determined ADME properties. nih.gov
Table 2: Predicted ADME Properties for this compound (Illustrative) Note: This table presents illustrative data to demonstrate the types of ADME properties that can be predicted in silico.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 192.25 g/mol | Influences solubility and permeability. |
| LogP | 0.8 - 1.2 | Measure of lipophilicity, affects absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 41.7 Ų | Predicts cell permeability and blood-brain barrier penetration. researchgate.net |
| Aqueous Solubility | High | Important for absorption. |
| Human Intestinal Absorption | High | Predicts oral bioavailability. researchgate.net |
| Blood-Brain Barrier Penetration | Low to Moderate | Indicates potential for CNS activity. |
| CYP450 Inhibition | Potential for inhibition of specific isoforms | Predicts potential for drug-drug interactions. |
These in silico predictions can help to prioritize compounds for further development and to guide chemical modifications to improve their ADME profiles. f1000research.comnih.govsigmaaldrich.com For example, if this compound is predicted to have poor oral absorption, medicinal chemists could design analogues with improved solubility or permeability.
Theoretical Mechanistic Investigations of Compound Reactions and Biological Interactions
Computational methods can be employed to investigate the mechanisms of chemical reactions and biological interactions at a detailed, molecular level. For this compound, theoretical studies could be used to explore its metabolic pathways. For instance, the sites of metabolism by cytochrome P450 enzymes could be predicted by calculating the activation energies for oxidation at different positions on the molecule.
Furthermore, if this compound is found to act as an enzyme inhibitor, computational methods can be used to elucidate its mechanism of inhibition. For example, quantum mechanics/molecular mechanics (QM/MM) calculations can be performed to model the enzymatic reaction in the presence and absence of the inhibitor. This can reveal how the inhibitor interferes with the catalytic process, whether by binding to the active site and blocking substrate access, or by allosterically altering the enzyme's conformation.
While specific theoretical mechanistic studies on this compound are not extensively documented, the methodologies have been widely applied to related heterocyclic compounds. rsc.org Such studies on pyrazine derivatives, for example, have provided insights into their photophysical properties and excited-state dynamics, which can be relevant for photodynamic therapy applications. rsc.org Similarly, theoretical investigations into the reactivity of the piperazine ring can inform its use as a versatile scaffold in medicinal chemistry. mdpi.com
Advanced Analytical Methodologies for 2 Piperazin 1 Yl Methyl Pyrazine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are central to the molecular-level investigation of 2-[(Piperazin-1-yl)methyl]pyrazine, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct protons in the pyrazine (B50134) and piperazine (B1678402) rings, as well as the methylene (B1212753) bridge. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each carbon atom in the molecule. This provides a carbon map of the structure, confirming the presence of the pyrazine and piperazine rings and the methylene linker.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment of this compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazine-H | 8.45-8.60 | --- |
| Methylene (-CH₂-) | ~3.70 | ~60 |
| Piperazine-H (ring) | 2.40-2.90 | 45-55 |
| Piperazine-NH | ~1.80 | --- |
| Pyrazine-C | 142-155 | --- |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS, LC-MS, GC-MS, LC-MS/MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it allows for the separation and identification of the compound in complex mixtures.
MS: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns observed in the spectrum can provide further structural information.
LC-MS and GC-MS: These hyphenated techniques are crucial for both qualitative and quantitative analysis. They enable the separation of this compound from impurities or other components in a sample before it enters the mass spectrometer for detection and quantification.
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the quantitative analysis of this compound, particularly in complex biological matrices. This method involves the selection and fragmentation of a specific precursor ion, followed by the analysis of the resulting product ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching in the piperazine ring, C-H stretching of the aromatic and aliphatic portions, and C=N stretching of the pyrazine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, will have characteristic absorption maxima in the UV region of the electromagnetic spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details of the molecule, offering an unambiguous confirmation of its structure. The resulting crystal structure reveals the spatial relationship between the pyrazine and piperazine rings.
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification and analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of this compound. By utilizing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the target compound from starting materials, byproducts, and degradation products. The retention time of this compound under specific chromatographic conditions is a key identifier, and the peak area can be used for accurate quantification.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of this compound research, GC can be employed for purity assessment and the identification of volatile impurities. The method's high resolution and sensitivity make it suitable for detecting trace amounts of related substances that may be present in the synthesized compound.
The successful application of GC for the analysis of this compound relies on the careful selection of a capillary column with an appropriate stationary phase. A non-polar or medium-polar column is typically chosen to achieve optimal separation of the analyte from potential impurities. The oven temperature program is another critical parameter that must be optimized to ensure good peak shape and resolution. The program usually involves an initial isothermal period, followed by a gradual temperature ramp to elute compounds with higher boiling points.
For detection, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. A Nitrogen-Phosphorus Detector (NPD) can also be considered for its enhanced sensitivity towards nitrogen-containing compounds like this compound.
| Parameter | Typical Condition |
| Column | Capillary, non-polar or medium-polar stationary phase |
| Oven Temperature | Optimized temperature program (e.g., initial hold, ramp) |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Carrier Gas | Helium or Hydrogen |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is frequently utilized to monitor the progress of chemical reactions during its synthesis and to assess the purity of the final product.
The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and the mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is crucial for achieving good separation. A common mobile phase system for a compound with the polarity of this compound would be a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent such as methanol.
After developing the chromatogram, the spots can be visualized under UV light (usually at 254 nm) due to the UV-absorbing nature of the pyrazine ring. Staining with reagents like iodine vapor or potassium permanganate (B83412) solution can also be used for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
| Parameter | Typical Condition |
| Stationary Phase | Silica gel or Alumina |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol mixture |
| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain |
Bioanalytical Method Development and Validation for Biological Matrices
The development and validation of robust bioanalytical methods are essential for accurately quantifying this compound and its metabolites in various biological matrices during preclinical studies. These methods provide critical data for understanding the pharmacokinetic and pharmacodynamic properties of the compound.
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Protein Precipitation)
Effective sample preparation is a critical step in bioanalysis to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest.
Protein Precipitation (PPT) : This is a straightforward and widely used technique where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or further processed.
Liquid-Liquid Extraction (LLE) : LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is based on the polarity and solubility of this compound. This technique can provide a cleaner extract compared to protein precipitation.
Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation method. It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the sample matrix. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For a basic compound like this compound, a cation-exchange SPE sorbent is often effective.
| Technique | Principle | Advantages |
| Protein Precipitation | Protein denaturation and removal by organic solvent. | Simple, fast, and inexpensive. |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquids. | Provides a cleaner extract than PPT. |
| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent. | High selectivity, high recovery, and can be automated. |
Quantitative Analysis in Preclinical Biological Fluids and Tissues (e.g., Plasma, Urine, Tissue Homogenates)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids and tissues due to its high sensitivity, selectivity, and speed.
A validated LC-MS/MS method for this compound would involve chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.
The method must be validated according to regulatory guidelines, which includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Isotopic Labeling Strategies for Metabolite Quantification
Isotopic labeling is a powerful tool used in drug metabolism studies to aid in the quantification of metabolites. By introducing stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the structure of this compound, a stable isotope-labeled internal standard (SIL-IS) can be synthesized.
The SIL-IS is chemically identical to the analyte but has a different mass. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the analyte during chromatographic separation. The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference.
The use of a SIL-IS is the most reliable method for correcting for analyte losses during sample preparation and for variations in instrument response due to matrix effects. This ensures the highest accuracy and precision in the quantification of this compound and its metabolites in complex biological matrices.
Prodrug Design Strategies for 2 Piperazin 1 Yl Methyl Pyrazine Derivatives
Chemical Modification for Enhanced Biological Delivery and Target Specificity
The inherent physicochemical properties of a drug molecule significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of 2-[(Piperazin-1-yl)methyl]pyrazine, chemical modifications are pivotal in optimizing these parameters for improved therapeutic outcomes. The piperazine (B1678402) and pyrazine (B50134) moieties, while contributing to the pharmacological activity, can be strategically altered to create prodrugs with enhanced delivery and targeting capabilities.
One common strategy involves the modification of the piperazine ring. The secondary amine in the piperazine moiety is a prime site for chemical derivatization. For instance, acylation or carbamoylation of this nitrogen can transiently mask its basicity, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate passage across biological membranes, such as the intestinal epithelium or the blood-brain barrier. Once absorbed, these ester or carbamate linkages can be cleaved by endogenous enzymes, like esterases or amidases, to release the active this compound derivative at the desired site of action.
Furthermore, the attachment of specific targeting ligands to the piperazine nitrogen can confer target specificity. For example, linking a moiety that is recognized by transporters or receptors overexpressed on cancer cells can concentrate the drug at the tumor site, thereby minimizing off-target effects.
Table 1: Examples of Chemical Modifications for Prodrug Design
| Modification Strategy | Linkage Type | Potential Advantage | Activating Enzyme |
| Acylation | Ester | Increased Lipophilicity | Esterases |
| Carbamoylation | Carbamate | Enhanced Membrane Permeability | Carbamidases |
| Phosphorylation | Phosphate Ester | Increased Aqueous Solubility | Phosphatases |
| Glycosylation | Glycosidic Bond | Targeted Delivery | Glycosidases |
Bioprecursor Prodrug Approaches for Modulated Release
Bioprecursor prodrugs are compounds that are converted to the active drug through metabolic processes, often involving a series of enzymatic steps. This approach allows for a more controlled and sustained release of the active agent, which can be particularly advantageous for drugs with a narrow therapeutic index or a short biological half-life.
For this compound derivatives, a bioprecursor strategy could involve the introduction of a functional group that undergoes metabolic activation. For example, an N-oxide derivative of the pyrazine ring can be designed. Under specific physiological conditions, such as the hypoxic environment often found in solid tumors, reductase enzymes can reduce the N-oxide back to the parent pyrazine, thereby releasing the active drug in a targeted manner.
Another approach is the design of a bioprecursor that is a substrate for a specific enzyme that is abundant at the target site. This enzyme-mediated activation ensures that the drug is released predominantly where it is needed, enhancing efficacy and reducing systemic toxicity.
Carrier-Linked Prodrug Systems for Improved Pharmacokinetic Profiles
Carrier-linked prodrugs involve the covalent attachment of the active drug to a carrier molecule. This carrier can be designed to improve various pharmacokinetic properties, such as solubility, stability, and circulation time. The linkage between the drug and the carrier is designed to be labile under specific physiological conditions, allowing for the release of the active drug.
For this compound derivatives, which may have limited aqueous solubility, conjugation to a hydrophilic carrier like polyethylene glycol (PEG) can significantly enhance their solubility and prolong their plasma half-life. This "PEGylation" strategy can reduce the frequency of administration and improve patient compliance.
Alternatively, linking the drug to a biodegradable polymer can create a depot formulation that provides sustained release over an extended period. The rate of drug release can be modulated by altering the properties of the polymer and the nature of the covalent bond.
Table 2: Carrier-Linked Prodrug Systems
| Carrier Molecule | Linkage Type | Primary Advantage |
| Polyethylene Glycol (PEG) | Ester, Amide | Increased Solubility and Half-life |
| Biodegradable Polymers | Ester | Sustained Release |
| Lipids | Ester | Improved Oral Bioavailability |
| Antibodies | Cleavable Linker | Targeted Delivery |
Responsive Prodrug Design (e.g., Radiation-Activated Prodrugs, Hypoxia-Activated Prodrugs)
Responsive prodrugs are designed to release their active payload in response to a specific internal or external stimulus. This "smart" drug delivery approach offers a high degree of spatial and temporal control over drug activation.
Hypoxia-Activated Prodrugs (HAPs): The tumor microenvironment is often characterized by regions of low oxygen concentration, or hypoxia. This physiological difference between cancerous and healthy tissues can be exploited for targeted drug delivery. A common strategy involves incorporating a hypoxia-sensitive trigger, such as a 2-nitroimidazole moiety, into the prodrug structure. Under hypoxic conditions, nitroreductase enzymes, which are upregulated in tumors, reduce the nitro group, initiating a cascade of reactions that ultimately cleave the linker and release the active this compound derivative. This selective activation within the tumor minimizes exposure of healthy tissues to the cytotoxic agent.
Radiation-Activated Prodrugs: Radiotherapy is a common modality in cancer treatment. Radiation-activated prodrugs are designed to be inert until they are exposed to ionizing radiation. The radiation can trigger the cleavage of a specific chemical bond in the prodrug, leading to the release of the active drug. This strategy allows for the precise spatiotemporal control of drug activation, confining the therapeutic effect to the irradiated tumor volume and enhancing the efficacy of radiotherapy.
The design of prodrugs for this compound derivatives is a multifaceted endeavor that leverages a deep understanding of chemistry, biology, and pharmacology. By employing strategies such as chemical modification, bioprecursor approaches, carrier-linked systems, and responsive designs, it is possible to overcome the inherent limitations of the parent drug and develop more effective and safer therapeutics.
Q & A
Q. What are the common synthetic routes for 2-[(Piperazin-1-yl)methyl]pyrazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between pyrazine derivatives and piperazine-containing precursors. For example, diazonium salt coupling () or click chemistry approaches () are widely used. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity ().
- Catalysts : Copper(I) catalysts (e.g., CuSO₄·5H₂O) are critical for triazole formation ().
- Temperature : Reflux conditions (~80–100°C) improve reaction rates ().
- Purification : Chromatography (silica gel) or recrystallization ensures purity ().
Q. Table 1: Representative Reaction Conditions
| Reaction Type | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Diazonium coupling | Ethanol | None | 65–75 | ≥95 | |
| Click chemistry | DCM/H₂O | CuSO₄/NaAsc | 80–90 | ≥98 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign shifts to piperazine protons (δ 2.5–3.5 ppm) and pyrazine carbons (δ 145–160 ppm). Compare with analogs ().
- IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) ().
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns ().
Note : Discrepancies in spectral data (e.g., unexpected splitting) may indicate conformational isomerism or impurities ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-response studies : Test multiple concentrations to identify non-linear effects ().
- Receptor binding assays : Use radioligand binding (e.g., ³H-labeled ligands) to quantify affinity ().
- Structural analogs : Compare activity trends with methyl/phenyl-substituted derivatives ().
Example : A study found that electron-withdrawing groups on the pyrazine ring reduced receptor affinity by 40–60%, suggesting steric/electronic effects dominate ().
Q. What strategies optimize the regioselectivity of piperazine-pyrazine coupling reactions?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection) to direct coupling ().
- Catalyst tuning : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency ().
- Computational modeling : DFT calculations predict favorable transition states ().
Case Study : Substituting DCM with DMF increased regioselectivity from 60% to 85% in a similar triazole synthesis ().
Q. How do computational methods enhance the understanding of this compound’s pharmacological profile?
Methodological Answer:
Q. Table 2: Key Computational Parameters
| Method | Software | Key Output | Application Example |
|---|---|---|---|
| Docking | AutoDock | Binding energy (kcal/mol) | 5-HT₁A receptor affinity |
| QSAR | MOE | Regression coefficients | Predicting IC₅₀ values |
Q. What are the challenges in analyzing stability and degradation products of this compound under physiological conditions?
Methodological Answer:
Q. How can researchers validate the selectivity of this compound for specific biological targets?
Methodological Answer:
Q. What experimental designs mitigate synthetic byproducts in multi-step piperazine-pyrazine syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
